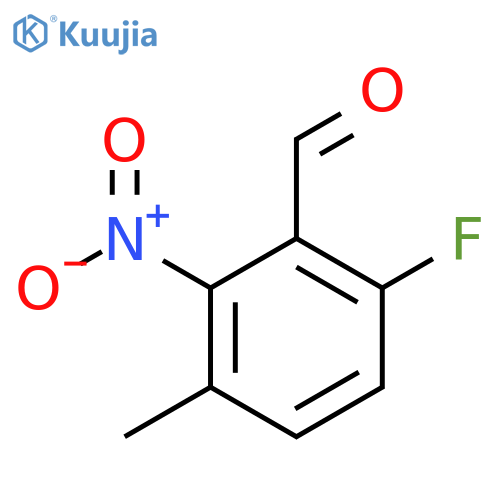Cas no 1803819-68-2 (6-Fluoro-3-methyl-2-nitrobenzaldehyde)

1803819-68-2 structure
商品名:6-Fluoro-3-methyl-2-nitrobenzaldehyde
CAS番号:1803819-68-2
MF:C8H6FNO3
メガワット:183.136545658112
CID:5005350
6-Fluoro-3-methyl-2-nitrobenzaldehyde 化学的及び物理的性質
名前と識別子
-
- 6-Fluoro-3-methyl-2-nitrobenzaldehyde
-
- インチ: 1S/C8H6FNO3/c1-5-2-3-7(9)6(4-11)8(5)10(12)13/h2-4H,1H3
- InChIKey: AVWMWCBJKGPEAQ-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(C)=C(C=1C=O)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 216
- トポロジー分子極性表面積: 62.9
- 疎水性パラメータ計算基準値(XlogP): 1.7
6-Fluoro-3-methyl-2-nitrobenzaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010008952-1g |
6-Fluoro-3-methyl-2-nitrobenzaldehyde |
1803819-68-2 | 97% | 1g |
1,519.80 USD | 2021-07-06 | |
| Alichem | A010008952-250mg |
6-Fluoro-3-methyl-2-nitrobenzaldehyde |
1803819-68-2 | 97% | 250mg |
494.40 USD | 2021-07-06 | |
| Alichem | A010008952-500mg |
6-Fluoro-3-methyl-2-nitrobenzaldehyde |
1803819-68-2 | 97% | 500mg |
798.70 USD | 2021-07-06 |
6-Fluoro-3-methyl-2-nitrobenzaldehyde 関連文献
-
Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339
-
Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557
-
Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635
-
Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806
-
Son H. Doan,Mohanad A. Hussein,Thanh Vinh Nguyen Chem. Commun., 2021,57, 8901-8904
1803819-68-2 (6-Fluoro-3-methyl-2-nitrobenzaldehyde) 関連製品
- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)
- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)
- 205927-64-6(3-(Dimethylamino)benzohydrazide)
- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)
- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)
- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)
- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)
- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)
- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)
推奨される供給者
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
